Di-tert-butyl propadienylphosphonate
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Overview
Description
Di-tert-butyl propadienylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a propadienyl moiety, with two tert-butyl groups providing steric protection
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl propadienylphosphonate can be synthesized through a variety of methods. One common approach involves the reaction of di-tert-butyl phosphite with propadienyl halides under controlled conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl propadienylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The propadienyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl propadienylphosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of di-tert-butyl propadienylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The propadienyl moiety provides additional reactivity, allowing the compound to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl phosphite
- Di-tert-butyl peroxide
- Di-tert-butyl disulfide
Uniqueness
Di-tert-butyl propadienylphosphonate is unique due to its combination of a propadienyl group with a phosphonate moiety, providing distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where both steric protection and reactivity are required .
Properties
InChI |
InChI=1S/C11H21O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h9H,1H2,2-7H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXLRRWVIZTRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(C=C=C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570790 |
Source
|
Record name | Di-tert-butyl propadienylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-48-6 |
Source
|
Record name | Di-tert-butyl propadienylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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